N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
This compound belongs to a class of thioacetamide derivatives featuring a fused cyclopenta[d]pyrimidinone core substituted with a pyridin-2-ylmethyl group at position 1 and a 4-nitrophenylacetamide moiety via a sulfur linkage. The structure integrates a pyrimidinone ring (2-oxo-1,2,5,6,7-tetrahydrocyclopenta[d]pyrimidine), a pyridine ring, and a nitro-substituted aromatic system, which collectively influence its electronic, steric, and bioactive properties.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c27-19(23-14-7-9-16(10-8-14)26(29)30)13-31-20-17-5-3-6-18(17)25(21(28)24-20)12-15-4-1-2-11-22-15/h1-2,4,7-11H,3,5-6,12-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLIVYPQTXMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, also known as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, applications, and relevant research findings.
The compound's chemical formula is with a molecular weight of approximately 437.5 g/mol. It features a nitrophenyl group and a pyrimidine-based moiety that is thought to contribute to its biological effects.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, similar to other pyrimidine derivatives known for their anticancer properties.
- Receptor Interaction : It may bind to specific receptors, modulating signaling pathways that affect cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth and possess antifungal activity. The presence of the nitrophenyl group may enhance these effects through increased lipophilicity and better membrane penetration.
Anticancer Properties
Pyrimidine-based compounds are widely studied for their anticancer potential. They often act as inhibitors of key enzymes like thymidylate synthase and dihydrofolate reductase, which are crucial in DNA synthesis. Preliminary studies on related compounds suggest that this compound may exhibit similar properties.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising inhibition zones, suggesting potential as antimicrobial agents.
- Anticancer Activity : In vitro studies on related compounds demonstrated significant cytotoxic effects on cancer cell lines. These compounds were effective against breast cancer and leukemia cell lines, indicating a need for further exploration into this compound.
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share key structural motifs with the target molecule, differing primarily in substituents on the pyrimidinone core or aromatic acetamide group:
Key Observations :
- Electronic Effects : The 4-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to chloro () or fluoro () substituents. This may enhance electrophilic reactivity or alter binding affinities in biological systems.
- Spectral Trends: In analogues like , NHCO protons resonate near δ 10.22 ppm, while pyrimidine protons appear at δ 5.99 ppm. The target’s pyridine ring may deshield adjacent protons, shifting resonances compared to non-aromatic substituents .
Physicochemical and Bioactive Properties
- Thermal Stability : High melting points (>282°C in ) correlate with strong intermolecular forces in chloro/nitro-substituted compounds. The target’s nitro group may further elevate its m.p.
- Biological Implications: Pyridine-containing derivatives (e.g., ) exhibit enhanced antimicrobial activity due to improved membrane penetration. The target’s pyridin-2-ylmethyl group may similarly potentiate bioactivity compared to non-heterocyclic analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
